An In-depth Technical Guide to the 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Core
An In-depth Technical Guide to the 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Cyclopenta[c]pyridine Scaffold
The fusion of a cyclopentane ring with a pyridine moiety gives rise to the cyclopenta[c]pyridine scaffold, a heterocyclic framework of significant interest in medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules, ranging from natural products to synthetic compounds with therapeutic potential. The inherent rigidity of the bicyclic system, combined with the electronic properties of the pyridine ring, provides a unique three-dimensional architecture for molecular recognition by biological targets.[1] Derivatives of the cyclopenta[c]pyridine core have demonstrated a wide array of pharmacological activities, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects.[1] This guide focuses on a specific member of this class, 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, providing a comprehensive overview of its structure, properties, and the broader context of its chemical family's role in drug discovery.
Section 1: Core Compound Profile: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
While the broader cyclopenta[c]pyridine class has been explored, specific experimental data for the parent compound, 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, is limited in publicly available literature. This section consolidates the known information and provides predicted properties based on the general characteristics of related structures.
Chemical Structure and Nomenclature
The chemical structure of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is characterized by a cyclopentanone ring fused to the 'c' face of a pyridine ring.
Systematic Name: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Molecular Formula: C₈H₇NO Molecular Weight: 133.15 g/mol CAS Number: 350847-80-2
Chemical Structure of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
A 2D representation of the 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one molecule.
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data, the following properties are predicted based on the chemical structure and data from similar compounds.
| Property | Predicted Value | Notes |
| Appearance | Off-white to yellow solid | Based on related pyridinone compounds. |
| Melting Point | 100-120 °C | Highly dependent on purity. |
| Boiling Point | > 300 °C | Estimated due to the heterocyclic and ketone functionalities. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The pyridine nitrogen and ketone oxygen can act as hydrogen bond acceptors. |
| pKa | ~3-4 | The pyridine nitrogen is expected to be weakly basic. |
Spectroscopic Characterization (Anticipated Features)
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¹H NMR:
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Aromatic Protons: Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The specific chemical shifts and coupling constants would be indicative of their positions relative to the nitrogen atom and the fused ring.
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Aliphatic Protons: Two sets of signals in the aliphatic region (δ 2.0-4.0 ppm), likely appearing as triplets or multiplets, corresponding to the two methylene groups (-CH₂-) of the cyclopentanone ring.
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¹³C NMR:
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Carbonyl Carbon: A characteristic signal in the downfield region (δ 190-210 ppm) for the ketone carbonyl carbon.
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Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm) for the carbons of the pyridine ring.
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Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm) for the methylene carbons of the cyclopentanone ring.
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Infrared (IR) Spectroscopy:
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C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ characteristic of a conjugated ketone.
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C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.
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C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): An intense peak at m/z = 133, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of CO (m/z = 28) and subsequent rearrangements of the heterocyclic core.
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Section 2: Synthesis Strategies for the Cyclopenta[c]pyridine Core
While a specific, validated synthesis protocol for 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is not prominent in the literature, synthetic routes to its derivatives provide valuable insights into the construction of this scaffold. A common and effective approach involves the modification of a pre-existing natural product, cerbinal, or multi-step chemical synthesis.
Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives from Cerbinal
A recently reported method details the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, which could potentially be adapted for the synthesis of the parent compound.[2][3] This strategy utilizes the natural product cerbinal as a starting material.
Synthetic Workflow for 5-Aryl-cyclopenta[c]pyridine Derivatives
A generalized workflow for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives.
Explanatory Causality:
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Starting Material Selection: Cerbinal, a natural product, provides a readily available and structurally relevant starting point, possessing the core cyclopenta[c]pyridine skeleton.
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Bromination: The introduction of a bromine atom at the 5-position of the cyclopenta[c]pyridine core is a key strategic step. This is typically achieved using an electrophilic brominating agent like N-bromosuccinimide (NBS). The bromine atom serves as a versatile handle for subsequent functionalization.
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Suzuki Cross-Coupling: The brominated intermediate is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl groups at the 5-position by reacting the brominated intermediate with a corresponding arylboronic acid in the presence of a palladium catalyst and a base. This modular approach enables the creation of a library of 5-aryl-cyclopenta[c]pyridine derivatives for structure-activity relationship (SAR) studies.
Section 3: Applications in Drug Discovery and Agrochemicals
The true value of the 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one core lies in its potential as a scaffold for the development of novel therapeutic agents and agrochemicals. The biological activities of its derivatives highlight the pharmacological relevance of this heterocyclic system.
Antiviral Activity
Recent studies have demonstrated that 5-aryl-cyclopenta[c]pyridine derivatives exhibit significant antiviral activity against the Tobacco Mosaic Virus (TMV).[2][4] Notably, certain derivatives displayed efficacy comparable or even superior to the commercial antiviral agent, ribavirin.[2] The introduction of various aryl groups at the 5-position allows for the fine-tuning of antiviral potency, suggesting that this position is critical for interaction with viral targets.
Fungicidal and Insecticidal Properties
The cyclopenta[c]pyridine scaffold has also shown promise in the development of novel agrochemicals. Several 5-aryl derivatives have exhibited broad-spectrum fungicidal activity against various plant pathogens.[2] Furthermore, these compounds have demonstrated larvicidal efficacy against common agricultural pests such as Plutella xylostella.[2][4] These findings underscore the potential of this chemical class in crop protection.
Neuropharmacological Potential
While direct evidence for the neuropharmacological activity of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is lacking, related fused pyridine systems have been investigated for their effects on the central nervous system. The rigid, defined structure of the cyclopenta[c]pyridine core makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs) and ion channels, which are key players in neuronal signaling. The diverse biological activities of monoterpene pyridine alkaloids, many of which contain the cyclopenta[c]pyridine skeleton, further support the potential for neuropharmacological applications.[1]
Section 4: Future Directions and Conclusion
The 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one core and its derivatives represent a promising area for further research and development in both medicine and agriculture. The demonstrated antiviral, fungicidal, and insecticidal activities of its derivatives provide a strong rationale for the continued exploration of this chemical space.
Key areas for future investigation include:
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Development of a robust and scalable synthesis for the parent compound, 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, to facilitate broader biological screening and derivatization.
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Comprehensive spectroscopic characterization of the parent compound to provide a critical reference for future synthetic and analytical work.
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Expansion of the structure-activity relationship (SAR) studies to explore a wider range of substituents at various positions on the cyclopenta[c]pyridine ring.
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Investigation of the mechanism of action of the biologically active derivatives to identify their molecular targets.
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Exploration of the therapeutic potential of this scaffold in other disease areas, particularly in oncology and neurodegenerative disorders, given the broad bioactivity of pyridine-containing compounds.
References
- 1. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
